molecular formula C16H27NO3 B13764402 2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy- CAS No. 7565-18-6

2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy-

Cat. No.: B13764402
CAS No.: 7565-18-6
M. Wt: 281.39 g/mol
InChI Key: GOXJEQMNHQSIGN-UHFFFAOYSA-N
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Description

The compound 2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy- is a multifunctional alcohol derivative characterized by a 2-butanol backbone with three distinct substituents:

  • A 4-methoxybutyl amino group at position 1.
  • A methyl group at position 3.
  • A phenoxy group at position 3.

The methoxybutyl and phenoxy groups likely influence its solubility, reactivity, and biological activity.

Properties

CAS No.

7565-18-6

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

1-(4-methoxybutylamino)-3-methyl-3-phenoxybutan-2-ol

InChI

InChI=1S/C16H27NO3/c1-16(2,20-14-9-5-4-6-10-14)15(18)13-17-11-7-8-12-19-3/h4-6,9-10,15,17-18H,7-8,11-13H2,1-3H3

InChI Key

GOXJEQMNHQSIGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CNCCCCOC)O)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Methoxybutylamino)-3-methyl-3-(phenoxy)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybutylamine with 3-methyl-3-(phenoxy)butan-2-one under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Methoxybutylamino)-3-methyl-3-(phenoxy)butan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted amines, alcohols, and ketones .

Scientific Research Applications

1-(4-Methoxybutylamino)-3-methyl-3-(phenoxy)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybutylamino)-3-methyl-3-(phenoxy)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby modulating neurotransmitter levels and exerting antidepressant effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Comparison: Amino-Substituted Butanols

1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanol (Baytan)
  • Structure: Shares a 2-butanol backbone with substitutions at positions 1 (chlorophenoxy and triazole) and 3 (dimethyl).
  • Application : Used as a fungicide (Baytan) due to its triazole group, which inhibits ergosterol synthesis in fungi .
  • Key Differences: The target compound lacks a triazole group but includes a methoxybutyl amino group, which may reduce antifungal activity but enhance solubility in polar solvents. The phenoxy group in the target compound could increase aromatic interactions compared to Baytan’s chlorophenoxy group.
3-Amino-1,1-dimethoxy-3-methylbutan-2-ol
  • Structure: Features a 2-butanol core with amino, dimethoxy, and methyl groups.
3-Amino-4-methoxy-3-methylbutan-1-ol
  • Structure: A positional isomer with methoxy and amino groups at positions 4 and 3, respectively.
  • Physicochemical Data :
    • Molecular weight: 133.19 g/mol.
    • Lower molecular weight compared to the target compound, suggesting higher volatility .
Compound Substituents Molecular Weight (g/mol) Key Applications
Target Compound 4-Methoxybutyl amino, methyl, phenoxy ~300 (estimated) Hypothetical: Pharmaceuticals
Baytan Chlorophenoxy, triazole, dimethyl 293.36 Fungicide
3-Amino-1,1-dimethoxy-3-methylbutan-2-ol Dimethoxy, amino, methyl 133.19 Chemical intermediates

Solvent Behavior: Comparison with Butanol Isomers

2-Butanol vs. 1-Butanol in Epoxy-PU Coatings
  • Evaporation Rate: 2-Butanol evaporates 90% faster than 1-butanol in open systems (ASTM D3539) .
  • Reactivity: 2-Butanol exhibits 90% lower reactivity with isocyanates under DBTDL catalysis due to its secondary alcohol structure .
  • Application Relevance: The target compound’s 2-butanol backbone may similarly slow reactivity in polymer formulations, but the bulky phenoxy group could further impede diffusion, counteracting its evaporation advantage .

Phenoxy-Containing Compounds

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
  • Structure: Contains a phenoxy-ethoxy chain with a tetramethylbutyl group.
  • Properties: The hydrophobic tetramethylbutyl group enhances lipid solubility, contrasting with the target compound’s hydrophilic methoxybutyl amino group .
1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-
  • Structure: Combines a phthalazinyl amino group with a phenyl-substituted butanol.
  • Hazard Profile: Classified as hazardous, requiring medical consultation upon exposure . The target compound’s phenoxy group may pose similar risks due to aromaticity.

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